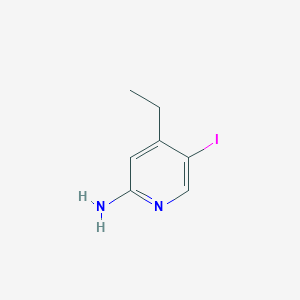
4-Ethyl-5-iodopyridin-2-amine
Overview
Description
4-Ethyl-5-iodopyridin-2-amine is a useful research compound. Its molecular formula is C7H9IN2 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Ethyl-5-iodopyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNI |
| Molecular Weight | 282.09 g/mol |
| CAS Number | 1215556-52-7 |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways crucial for cellular functions. Notably, the iodine atom in the compound can engage in halogen bonding, enhancing its binding affinity to target proteins, while the ethyl group can affect its lipophilicity and membrane permeability, influencing bioavailability and distribution within biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity, particularly against K-Ras mutant proteins. It has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways involved in tumor proliferation .
Case Study: K-Ras Inhibition
In a study evaluating various compounds for their ability to inhibit K-Ras G12C mutant protein, this compound was identified as a potent inhibitor with an IC50 value below 50 μM against specific cancer cell lines . This highlights its potential as a therapeutic agent in targeted cancer therapy.
Antiviral Activity
Another area of research focuses on the antiviral properties of this compound. In assays conducted on human hepatoma (Huh7) cells infected with dengue virus (DENV2), this compound demonstrated significant antiviral activity, with effective concentrations measured using luciferase assays .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 2-Amino-5-iodopyridine | Moderate antibacterial activity | Lacks ethyl group |
| N-Ethyl-5-iodopyridin-2-amine | Potential for diverse synthetic applications | Different reactivity due to ethyl group |
| 5-Iodo-2-pyridinamine | Limited biological studies | Varies in substitution patterns |
Research Findings
Research has shown that the presence of both an ethyl group and an iodine atom significantly impacts the compound's reactivity and potential applications in drug development. The ethyl group enhances lipophilicity, while iodine contributes to unique binding interactions with biological targets .
Properties
IUPAC Name |
4-ethyl-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPESVAORPDILFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














